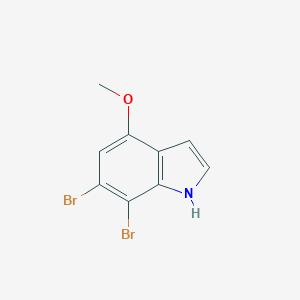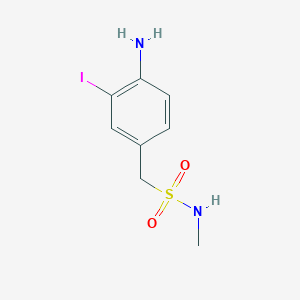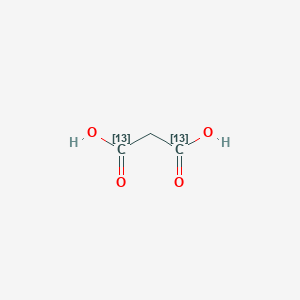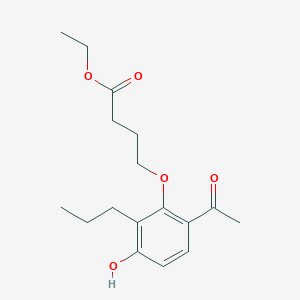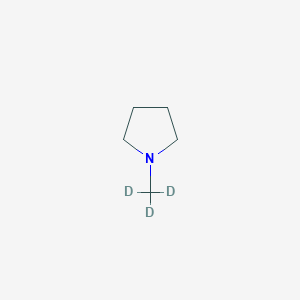![molecular formula C9H17NO2 B127265 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide CAS No. 143139-05-3](/img/structure/B127265.png)
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide, also known as MVEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MVEB is a derivative of butanamide, and its unique structure makes it a promising candidate for research purposes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been used in various scientific research applications, including drug discovery, chemical biology, and bioorganic chemistry. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been used as a tool to study protein-protein interactions and to modify proteins for various applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the inhibition of enzymes by binding to their active sites. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the concentration of acetylcholine, which can improve cognitive function.
Biochemische Und Physiologische Effekte
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can improve cognitive function in animal models of Alzheimer's disease. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its ability to inhibit the activity of enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide is also relatively easy to synthesize and can be obtained in high yields. One limitation of using 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in lab experiments is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide in scientific research. One direction is the development of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide-based drugs for the treatment of diseases such as cancer and Alzheimer's. Another direction is the use of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide as a tool to study protein-protein interactions and to modify proteins for various applications. Additionally, the synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide derivatives with improved properties is an area of future research.
Synthesemethoden
The synthesis of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide involves the reaction of 3-methylbutanamide with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate which is then converted to the final product through a series of steps. The yield of 3-Methyl-N-[2-(vinyloxy)ethyl]butanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Eigenschaften
CAS-Nummer |
143139-05-3 |
|---|---|
Produktname |
3-Methyl-N-[2-(vinyloxy)ethyl]butanamide |
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
N-(2-ethenoxyethyl)-3-methylbutanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-12-6-5-10-9(11)7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
SLRYBLMJLJFYTO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCOC=C |
Kanonische SMILES |
CC(C)CC(=O)NCCOC=C |
Synonyme |
Butanamide, N-[2-(ethenyloxy)ethyl]-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



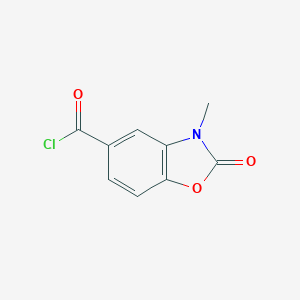
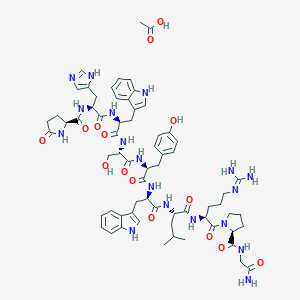
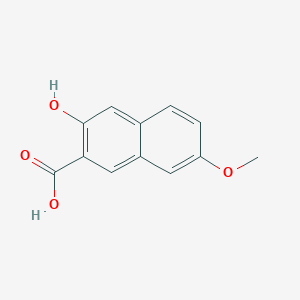
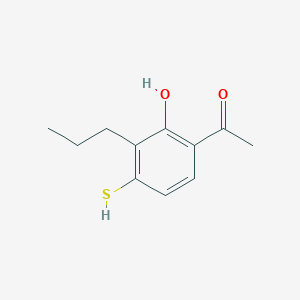
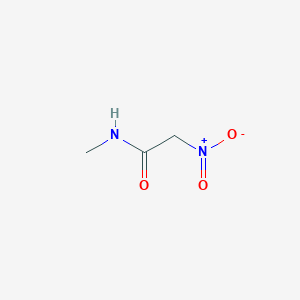
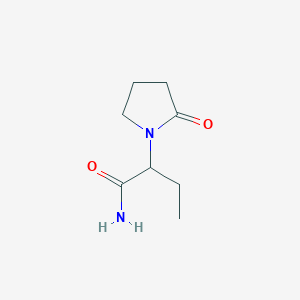
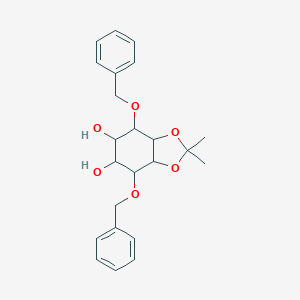
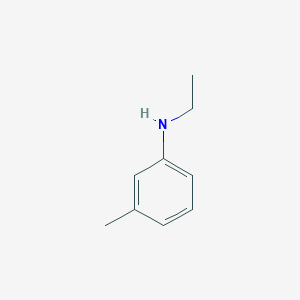
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
